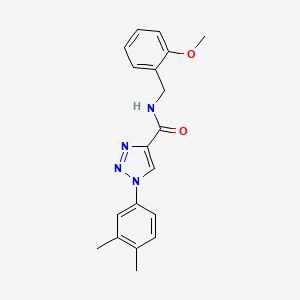
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C26H30N4O4S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Research has shown that derivatives related to the chemical structure of interest demonstrate potent cytotoxic activity against various cancer cell lines. For instance, phenylaminosulfanyl-1,4-naphthoquinone derivatives have been evaluated for their anticancer properties, showing significant cytotoxic activity against A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) cell lines. These compounds induced apoptosis and cell cycle arrest, suggesting potential as anticancer agents (P. Ravichandiran et al., 2019). Furthermore, 1,3,4-oxadiazole derivatives exhibit valuable biological activities, including anticancer effects, highlighting the importance of such compounds in developing new therapeutic agents (Aziz‐ur‐Rehman et al., 2017).
Antibacterial and Antifungal Activities
Compounds with 1,3,4-oxadiazole moieties, similar to our compound of interest, have been noted for their antimicrobial properties. For instance, some derivatives have been synthesized and shown moderate to significant antibacterial and antifungal activities. These findings suggest the potential of these compounds in treating infections and as leads for developing new antimicrobial agents (H. Khalid et al., 2016).
Pharmacological Profiling
The synthesis and pharmacological evaluation of related compounds have indicated their potential as antimicrobial and antitubercular agents. This underlines the broad spectrum of activity that such structures can exhibit, further supporting the relevance of researching and understanding these compounds for therapeutic applications (G. V. Suresh Kumar et al., 2013).
Propriétés
IUPAC Name |
4-(2-ethylpiperidin-1-yl)sulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S/c1-2-22-9-5-6-16-30(22)35(32,33)23-14-12-19(13-15-23)24(31)27-26-29-28-25(34-26)21-11-10-18-7-3-4-8-20(18)17-21/h10-15,17,22H,2-9,16H2,1H3,(H,27,29,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRVSDYDSHSOSKL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC5=C(CCCC5)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[2,4-dioxo-3-(2-phenylethyl)quinazolin-1-yl]methyl]-N-hydroxybenzamide](/img/structure/B2407521.png)


![Ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2407527.png)
![[4-(Pyridin-2-ylmethyl)piperazin-1-yl]-[4-(trifluoromethyl)pyrimidin-2-yl]methanone](/img/structure/B2407528.png)
![4-[5-chloro-4-[4-(ethoxycarbonyl)piperidin-1-yl]-6-oxopyridazin-1(6H)-yl]benzoic acid](/img/structure/B2407531.png)
![Methyl 7-bromothieno[3,2-c]pyridine-2-carboxylate](/img/structure/B2407533.png)
![N-(4-ethoxyphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2407535.png)

![2-(4-chlorophenyl)-4-{3-[4-(trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2407537.png)
![3-{[2-(2,5-dimethylphenyl)-2-oxoethyl]thio}-7-(3-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2407539.png)
![N-(2-chlorophenyl)-N'-[5-methyl-2-(morpholin-4-ylcarbonyl)-3-phenyl-1H-indol-7-yl]urea](/img/structure/B2407541.png)

![(3,4-dimethoxyphenyl)[4-(3-fluoro-4-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2407544.png)